

An In-depth Technical Guide on the Toxicology of Ethyl chloroacetate

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Compound of Interest

Compound Name: *Ethyl chloro(methylthio)acetate*

Cat. No.: B1657291

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Disclaimer: This technical guide focuses on the toxicological profile of Ethyl chloroacetate. As of the latest literature search, specific toxicological studies for **Ethyl chloro(methylthio)acetate** are not publicly available. Due to structural similarities, the data on Ethyl chloroacetate is presented here as a potential surrogate for initial hazard assessment. All data must be interpreted with caution and is not a direct representation of the toxicology of **Ethyl chloro(methylthio)acetate**.

This document is intended for researchers, scientists, and drug development professionals, providing a consolidated overview of available non-clinical safety data, including quantitative toxicity values and standardized experimental protocols.

Quantitative Toxicological Data

The following tables summarize the acute toxicity and irritation data for Ethyl chloroacetate.

Table 1: Acute Toxicity of Ethyl chloroacetate

Exposure Route	Species	Endpoint	Value	Citations
Oral	Rat	LD50	180 mg/kg	[1] [2] [3] [4] [5]
Dermal	Rat	LD50	161.2 mg/kg	[2] [3] [4]
Dermal	Rabbit	LD50	230 mg/kg	[1] [2] [4] [5]
Inhalation	Rat	LC50 (4h)	3.33 mL/m ³	[2] [3] [4]
Inhalation	Rat	LC50 (4h)	3,830 mg/m ³	[1]
Inhalation	Rat	LC50 (4h)	765 ppm	[6]

Summary: Ethyl chloroacetate is classified as toxic if swallowed, in contact with skin, or if inhaled[\[5\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#). The oral LD50 in rats is 180 mg/kg. Dermal toxicity is also significant, with LD50 values of 161.2 mg/kg in rats and 230 mg/kg in rabbits[\[2\]](#)[\[3\]](#)[\[4\]](#).

Table 2: Irritation Potential of Ethyl chloroacetate

Test Type	Species	Result	Citations
Skin Irritation	General	Moderately irritating. May cause severe irritation and burns upon contact.	[10] [11] [12]
Eye Irritation	Rabbit	Severe eye irritation. Causes serious eye damage.	[1] [4] [5] [11] [12]

Summary: The substance is a potent irritant. It is reported to be moderately irritating to the skin and respiratory tract, and severely irritating to the eyes, with the potential to cause serious and permanent eye damage[\[10\]](#)[\[11\]](#)[\[12\]](#). It is also described as a lachrymator, a substance that induces tearing[\[2\]](#)[\[6\]](#).

Experimental Protocols

The toxicological data presented are primarily derived from studies following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for the key acute toxicity experiments.

Acute Oral Toxicity (OECD Guideline 401)

The OECD Guideline 401, though now officially deleted and replaced by alternative methods (TG 420, 423, and 425) to reduce animal usage, formed the basis for much historical acute oral toxicity testing[13][14][15].

- Principle: The test substance is administered in graduated doses to several groups of experimental animals, with one dose per group, to determine the dose that causes mortality in 50% of the animals (LD50)[13].
- Test Animals: The preferred species is the rat, though other rodent species may be used. Healthy, young adult animals of a single sex (or both) are used[13].
- Procedure:
 - Animals are fasted prior to dosing[14].
 - The test substance is administered orally in a single dose via gavage[13].
 - Animals are observed for mortality, clinical signs of toxicity (including changes in behavior, body weight), and any abnormalities for a period of up to 14 days[13][14].
 - All animals (those that die during the study and survivors at the end) undergo a gross necropsy to identify any pathological changes[13].
- Evaluation: The LD50 is calculated statistically from the dose-response data. The evaluation includes the relationship between the dose and the incidence and severity of all observed abnormalities and mortality[13].

Acute Dermal Toxicity (OECD Guideline 402)

This guideline assesses the health hazards likely to arise from short-term dermal exposure to a substance[16][17].

- Principle: A single dose of the test substance is applied to the skin of an experimental animal for a fixed period. The test is used to identify the dose that causes mortality and other toxic effects[16][17].
- Test Animals: The adult rat is the preferred species. Animals should have healthy, intact skin[18].
- Procedure:
 - The day before the test, fur is removed from the dorsal/flank area of the animal (approximately 10% of the total body surface)[18][19].
 - The test substance (0.5 mL for liquids or 0.5 g for solids) is applied uniformly over the prepared area[19][20].
 - The test site is covered with a porous gauze patch and held in contact with the skin for a 24-hour exposure period[16][19].
 - Animals are observed for signs of toxicity and mortality for at least 14 days[16]. Body weight is recorded weekly[16].
 - A gross necropsy is performed on all animals at the end of the study[16].
- Evaluation: The study provides information on dermal toxicity and allows for hazard classification. If mortality occurs, an LD50 value can be estimated.

Acute Inhalation Toxicity (OECD Guideline 403)

This test evaluates health hazards from short-term exposure to an airborne substance[21][22][23].

- Principle: Animals are exposed to the test substance (as a gas, vapor, or aerosol) at one or more concentrations for a defined period (typically 4 hours) in a dynamic inhalation chamber[21][22].
- Test Animals: The rat is the preferred species[22].
- Procedure:

- Groups of animals are exposed to a precisely controlled atmosphere containing the test substance for a standard duration of 4 hours[21].
- Following exposure, the animals are observed for at least 14 days[22].
- Observations include mortality, clinical signs of toxicity (respiratory distress, behavioral changes), and body weight fluctuations[21].
- All animals undergo a comprehensive necropsy at the end of the observation period[21] [22].
- Evaluation: The test is used to estimate the median lethal concentration (LC50), which is the concentration expected to cause death in 50% of the exposed animals[21].

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This guideline assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage[20][24].

- Principle: A single dose of the test substance is applied to a small area of the skin of an animal. The degree of irritation or corrosion is scored at specified intervals[20][24].
- Test Animals: The albino rabbit is the preferred laboratory animal[20].
- Procedure:
 - The substance (0.5 mL of liquid or 0.5 g of solid) is applied to a small patch of skin (approx. 6 cm²)[20].
 - The patch is covered with a semi-occlusive dressing for an exposure period of 4 hours[20] [25].
 - After the exposure period, the residual test substance is removed[20].
 - The skin is examined for signs of erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal[24]. The observation period may be extended up to 14 days to assess the reversibility of the effects[20][24].

- Evaluation: Dermal reactions are graded according to a scoring system. The scores are evaluated in conjunction with the nature, severity, and reversibility of the lesions to determine if the substance is an irritant or corrosive[20].

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This test is used to assess the potential of a substance to cause damage to the eye after a single application[26][27][28].

- Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an experimental animal. The untreated eye serves as a control[27][29].
- Test Animals: The albino rabbit is the recommended species[28].
- Procedure:
 - A single dose of the test substance (e.g., 0.1 mL for liquids) is placed in the conjunctival sac of one eye after gently pulling the lower lid away from the eyeball[26].
 - The eyelids are held together for about one second to prevent loss of the material[26].
 - The eyes are examined for ocular lesions (in the cornea, iris, and conjunctiva) at 1, 24, 48, and 72 hours after application[28]. The observation period can be extended up to 21 days to evaluate reversibility[27].
 - The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress[26].
- Evaluation: The degree of eye irritation is evaluated by scoring the lesions. The scores, along with the nature and reversibility of the effects, determine the irritation or corrosion potential of the substance[28].

Genotoxicity and Signaling Pathways

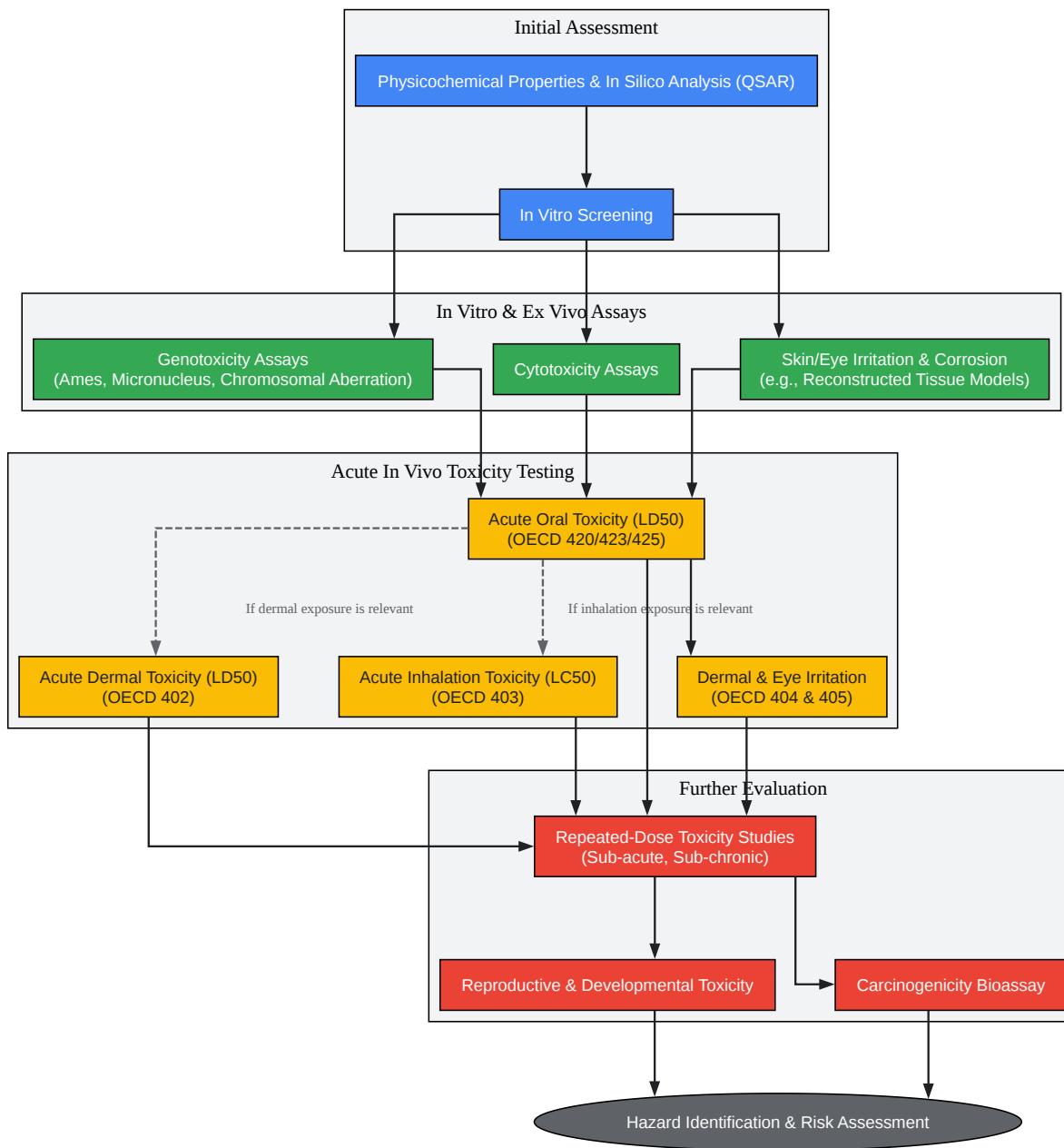
Genotoxicity

Safety data sheets for Ethyl chloroacetate indicate that data on germ cell mutagenicity is not available or that the substance is not classified as a germ cell mutagen[1][5][9].

Comprehensive, publicly accessible genotoxicity studies (e.g., Ames test, micronucleus assay) for Ethyl chloroacetate were not identified in the literature search.

Signaling Pathways and Toxicological Workflow

Specific signaling pathways for the toxicity of Ethyl chloroacetate have not been elucidated in the available literature. In the absence of such data, a generalized workflow for the toxicological assessment of a chemical substance is presented below. This diagram illustrates the logical progression from initial screening to more complex *in vivo* studies, forming a foundational approach in safety and risk assessment.

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